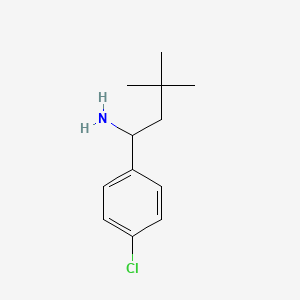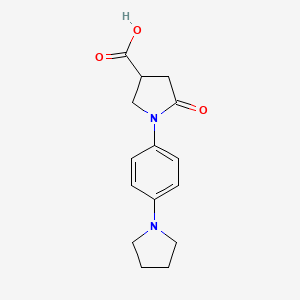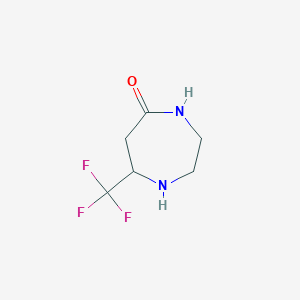
7-(三氟甲基)-1,4-二氮杂环庚烷-5-酮
描述
7-(Trifluoromethyl)-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered ring with nitrogen atoms at positions 1 and 4, and a trifluoromethyl group at position 7
科学研究应用
Chemistry: 7-(Trifluoromethyl)-1,4-diazepan-5-one is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates, making 7-(Trifluoromethyl)-1,4-diazepan-5-one a valuable scaffold for developing new therapeutics.
Industry: In the materials science industry, this compound is investigated for its potential use in the development of new polymers and advanced materials with enhanced properties such as increased thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a trifluoromethyl ketone. The reaction is often carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Types of Reactions:
Oxidation: 7-(Trifluoromethyl)-1,4-diazepan-5-one can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
作用机制
The mechanism by which 7-(Trifluoromethyl)-1,4-diazepan-5-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby influencing biological pathways and therapeutic outcomes.
相似化合物的比较
1,4-Diazepan-5-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-Methyl-1,4-diazepan-5-one: Substitutes a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and metabolic stability.
7-(Trifluoromethyl)-1,4-oxazepan-5-one: Contains an oxygen atom in the ring, which can alter its reactivity and application profile.
Uniqueness: The presence of the trifluoromethyl group in 7-(Trifluoromethyl)-1,4-diazepan-5-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and potential for improved pharmacokinetic profiles compared to its analogs. This makes it a compound of significant interest for further research and development in various scientific fields.
属性
IUPAC Name |
7-(trifluoromethyl)-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-3-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMCGMZBBZFDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
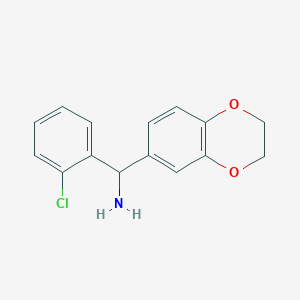
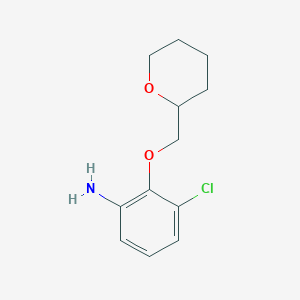


![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
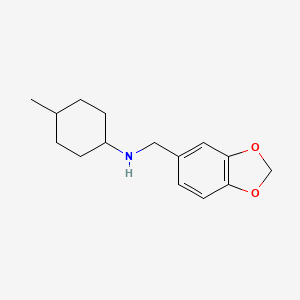
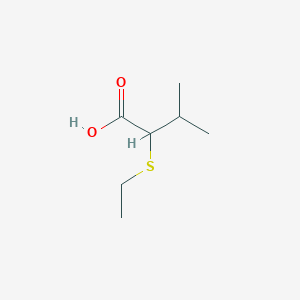
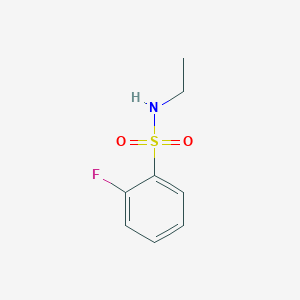

![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)
